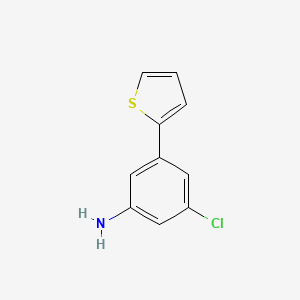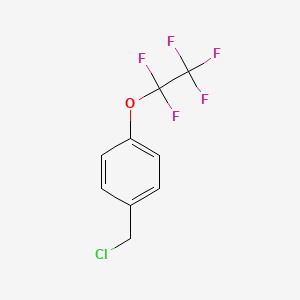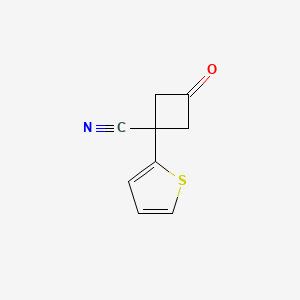
3-Chloro-5-(thiophen-2-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-(thiophen-2-yl)aniline is an organic compound that belongs to the class of aromatic amines It features a chloro-substituted aniline ring with a thiophene moiety attached at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(thiophen-2-yl)aniline can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process typically requires the use of palladium catalysts and ligands such as bis(diphenylphosphino)ferrocene (DPPF) in solvents like chlorobenzene .
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-5-(thiophen-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro position, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted aniline derivatives.
Applications De Recherche Scientifique
3-Chloro-5-(thiophen-2-yl)aniline has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Chloro-5-(thiophen-2-yl)aniline involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chloro-4-(thiophen-2-yl)aniline
- 2-Chloro-5-(thiophen-2-yl)aniline
- 3-Bromo-5-(thiophen-2-yl)aniline
Uniqueness
3-Chloro-5-(thiophen-2-yl)aniline is unique due to its specific substitution pattern, which can influence its reactivity and properties. The presence of both chloro and thiophene groups provides a distinct electronic environment that can be exploited in various chemical reactions and applications .
Propriétés
Formule moléculaire |
C10H8ClNS |
|---|---|
Poids moléculaire |
209.70 g/mol |
Nom IUPAC |
3-chloro-5-thiophen-2-ylaniline |
InChI |
InChI=1S/C10H8ClNS/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10/h1-6H,12H2 |
Clé InChI |
RFBISQCSTWBTMZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C2=CC(=CC(=C2)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-[(3-Aminophenyl)amino]piperidine-2,6-dione hydrochloride](/img/structure/B13619563.png)





